
3-Amino-3-(5-chloropyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-chloropyridin-3-yl)propanoic acid: is an organic compound with the molecular formula C8H9ClN2O2 It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloropyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.
Alkylation: The amine is alkylated with a suitable alkylating agent, such as ethyl bromoacetate, to introduce the propanoic acid moiety.
Hydrolysis: The ester group is hydrolyzed to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Derivatives with different substituents on the pyridine ring.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical pathways.
Protein Interaction: Investigated for its ability to interact with specific proteins and modulate their activity.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in the treatment of certain diseases due to its biological activity.
Industry:
Material Science: Applications in the development of new materials with specific properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 3-Amino-3-(4-chloropyridin-3-yl)propanoic acid
- 3-Amino-3-(5-bromopyridin-3-yl)propanoic acid
- 3-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the substituents on the pyridine ring (chlorine, bromine, fluorine).
- Chemical Properties: These differences in substituents can lead to variations in chemical reactivity and biological activity.
- Uniqueness: 3-Amino-3-(5-chloropyridin-3-yl)propanoic acid is unique due to its specific chlorine substituent, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
3-amino-3-(5-chloropyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)7(10)2-8(12)13/h1,3-4,7H,2,10H2,(H,12,13) |
InChI Key |
HKZWMAVUJOKQBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine](/img/structure/B13259858.png)
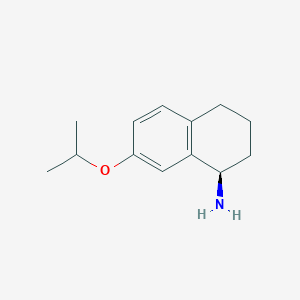
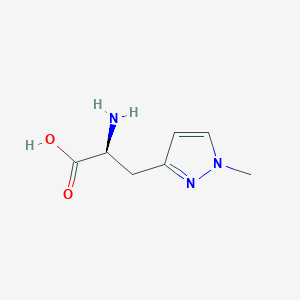

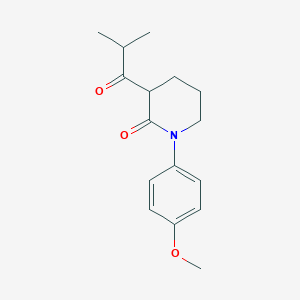
![1-[1-(Aminomethyl)cyclopentyl]ethan-1-one hydrochloride](/img/structure/B13259893.png)
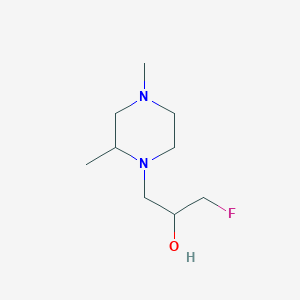

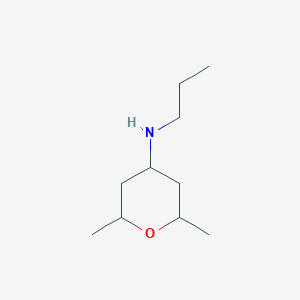
amine](/img/structure/B13259930.png)
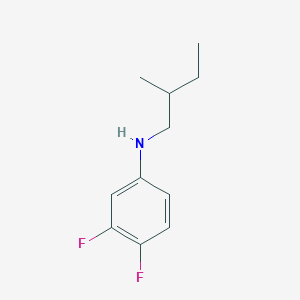


![4-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]cyclohexan-1-amine](/img/structure/B13259959.png)
